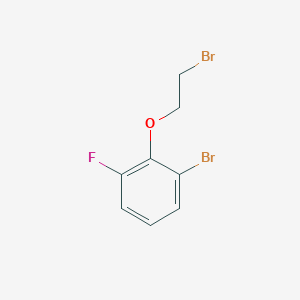
1-Bromo-2-(2-bromoethoxy)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromoethoxy)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethoxy group The molecular formula for this compound is C8H7Br2FO, and it has a molecular weight of approximately 29795 g/mol
Preparation Methods
The synthesis of 1-Bromo-2-(2-bromoethoxy)-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol, 1,2-dibromoethane, and a suitable base.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The base, such as potassium carbonate, is used to deprotonate the phenol group, making it more nucleophilic.
Synthetic Route: The deprotonated 3-fluorophenol reacts with 1,2-dibromoethane in the presence of a phase-transfer catalyst to form the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-Bromo-2-(2-bromoethoxy)-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(2-bromoethoxy)-3-fluorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used in studies to understand the interactions between halogenated aromatic compounds and biological systems.
Mechanism of Action
The mechanism by which 1-Bromo-2-(2-bromoethoxy)-3-fluorobenzene exerts its effects involves several molecular targets and pathways:
Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms makes the benzene ring more susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Attack: The ethoxy group can undergo nucleophilic attack, leading to the formation of various derivatives.
Interaction with Biological Molecules: The compound can interact with enzymes and receptors in biological systems, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-Bromo-2-(2-bromoethoxy)-3-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-methoxyethoxy)benzene: This compound has a methoxy group instead of a fluorine atom, leading to different electronic properties and reactivity.
2-Bromo-1-(2-bromoethoxy)benzene:
3-Bromo-2-(2-bromoethoxy)fluorobenzene: The position of the fluorine atom is different, which can influence the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications.
Properties
CAS No. |
1204334-15-5 |
|---|---|
Molecular Formula |
C8H7Br2FO |
Molecular Weight |
297.95 g/mol |
IUPAC Name |
1-bromo-2-(2-bromoethoxy)-3-fluorobenzene |
InChI |
InChI=1S/C8H7Br2FO/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 |
InChI Key |
KDGRQVKNDZFANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















